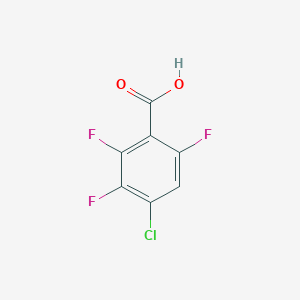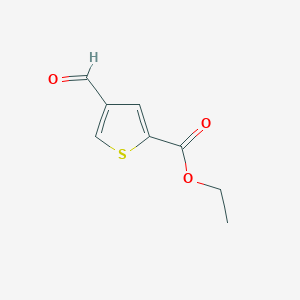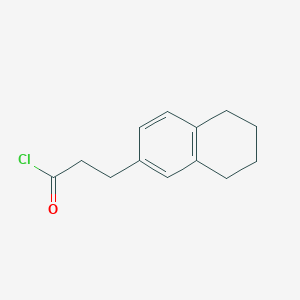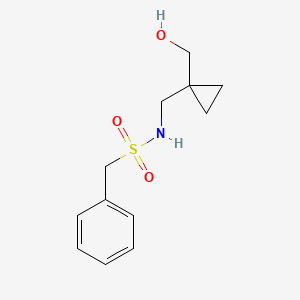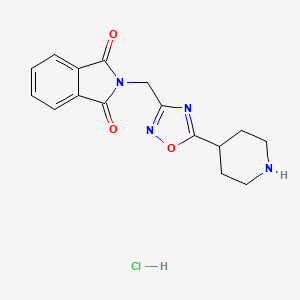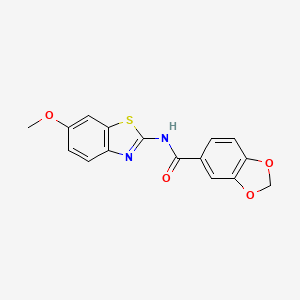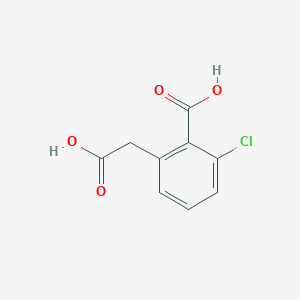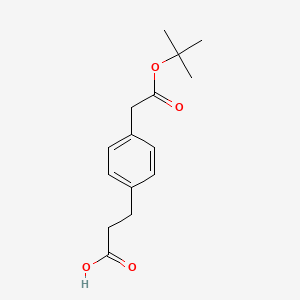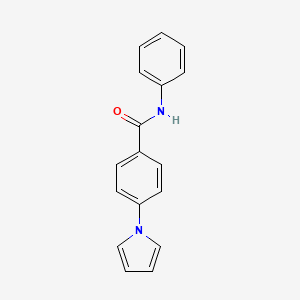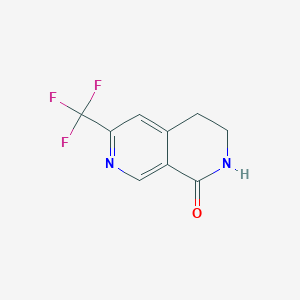
6-(Trifluoromethyl)-3,4-dihydro-2,7-naphthyridin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Trifluoromethyl)-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a compound that features a trifluoromethyl group attached to a naphthyridine core. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-3,4-dihydro-2,7-naphthyridin-1(2H)-one typically involves the introduction of the trifluoromethyl group into the naphthyridine core. One common method is the radical trifluoromethylation, which can be achieved using photoredox catalysis. This process involves the use of a photoredox catalyst, such as Ir(ppy)2(dtbbpy), which is excited by visible light to generate the trifluoromethyl radical. This radical then reacts with the naphthyridine core to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of scalable photoredox catalysts and light sources, such as blue LED lamps, can facilitate the industrial production of this compound .
化学反应分析
Types of Reactions
6-(Trifluoromethyl)-3,4-dihydro-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while reduction can produce dihydro derivatives .
科学研究应用
6-(Trifluoromethyl)-3,4-dihydro-2,7-naphthyridin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
作用机制
The mechanism of action of 6-(Trifluoromethyl)-3,4-dihydro-2,7-naphthyridin-1(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, leading to increased efficacy. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects .
相似化合物的比较
Similar Compounds
Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group and are used in similar applications.
Trifluoromethyl aromatics: These compounds have a trifluoromethyl group attached to an aromatic ring and share similar properties.
Uniqueness
6-(Trifluoromethyl)-3,4-dihydro-2,7-naphthyridin-1(2H)-one is unique due to its specific naphthyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where other trifluoromethyl-containing compounds may not be suitable .
属性
分子式 |
C9H7F3N2O |
|---|---|
分子量 |
216.16 g/mol |
IUPAC 名称 |
6-(trifluoromethyl)-3,4-dihydro-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-3-5-1-2-13-8(15)6(5)4-14-7/h3-4H,1-2H2,(H,13,15) |
InChI 键 |
BPGZLKSEEANODI-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)C2=CN=C(C=C21)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


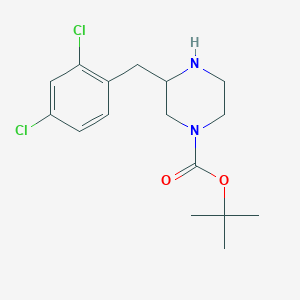
![methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B14868934.png)
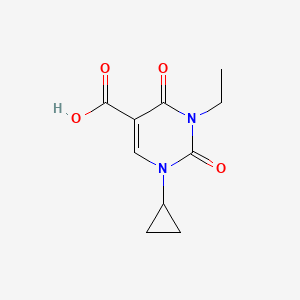
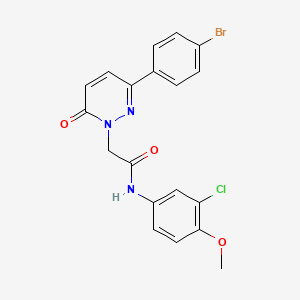
![2-(3-Chloro-6-{[2,2-difluoro-2-(1-oxidopyridin-2-YL)ethyl]amino}-1-oxidopyridin-2-YL)-N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14868945.png)
